molecular formula C18H19IO5 B5143038 4-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

4-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

Cat. No.: B5143038
M. Wt: 442.2 g/mol
InChI Key: XHLNPBYITMRODZ-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an iodophenoxy group, ethoxy linkages, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-iodophenol, which undergoes etherification with ethylene glycol derivatives to form intermediate compounds.

    Etherification: The intermediate compounds are further reacted with 3-methoxybenzaldehyde under controlled conditions to form the final product.

    Reaction Conditions: The reactions are usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the iodophenoxy group under basic conditions.

Major Products

    Oxidation: 4-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its functional groups.

    Industry: Used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde depends on its application:

    Biological Pathways: The compound can interact with various enzymes and receptors due to its functional groups, influencing biological processes.

    Chemical Reactions: The aldehyde group can undergo nucleophilic addition reactions, while the iodophenoxy group can participate in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde
  • 4-[2-[2-(4-Morpholinyl)ethoxy]benzaldehyde
  • 4-ethoxy-2-hydroxy-benzaldehyde

Uniqueness

4-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is unique due to the presence of the iodophenoxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IO5/c1-21-18-12-14(13-20)2-7-17(18)24-11-9-22-8-10-23-16-5-3-15(19)4-6-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLNPBYITMRODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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